(R)-(+)-Dimethindene maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

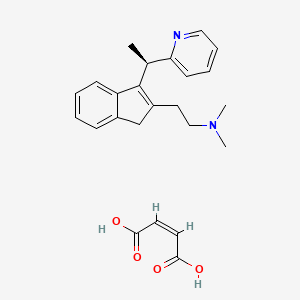

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H28N2O4 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine |

InChI |

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |

InChI Key |

SWECWXGUJQLXJF-DASCVMRKSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular intricacies: A Technical Guide to the Mechanism of Action of (R)-(-)-Dimethindene Maleate

Foreword for the Scientific Community: This document provides an in-depth exploration of the mechanism of action of the pharmacologically active enantiomer, (R)-(-)-Dimethindene maleate. It is imperative to note that while the user request specified "(R)-(+)-Dimethindene maleate," the scientific literature consistently identifies the (R)-(-)-enantiomer as the eutomer responsible for potent histamine H1 receptor antagonism.[1][2] Conversely, the (S)-(+)-enantiomer exhibits pronounced selectivity for M2 muscarinic receptors.[1][2] This guide will, therefore, focus on the well-documented activities of (R)-(-)-Dimethindene as a histamine H1 receptor antagonist.

Core Mechanism of Action: Selective, Competitive Antagonism of the Histamine H1 Receptor

(R)-(-)-Dimethindene maleate exerts its therapeutic effects primarily through its role as a selective and potent competitive antagonist of the histamine H1 receptor.[1][2] Histamine, a key mediator in allergic and inflammatory responses, elicits its effects by binding to four subtypes of G-protein coupled receptors (GPCRs). The H1 receptor, upon activation by histamine, initiates a signaling cascade that leads to the characteristic symptoms of allergy, such as pruritus, vasodilation, and increased capillary permeability.[1][3][4] (R)-(-)-Dimethindene, by competitively binding to the H1 receptor, prevents the binding of endogenous histamine, thereby abrogating its downstream effects.[1]

Stereoselectivity and Receptor Binding Profile

The pharmacological activity of dimethindene is highly stereospecific. The (R)-(-)-enantiomer is the eutomer for histamine H1 receptor binding, displaying significantly higher affinity than its (S)-(+)-counterpart.[2] Conversely, the (S)-(+)-enantiomer is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[2] This stereoselectivity underscores the precise molecular interactions required for high-affinity binding to the respective receptors.

Quantitative Pharmacological Data

The affinity and potency of (R)-(-)-Dimethindene and its enantiomer at various receptors have been quantified through in vitro binding and functional assays. The following tables summarize the key quantitative data available in the literature.

| Enantiomer | Receptor | Assay Type | Species/Tissue | pA2 | Reference |

| (R)-(-)-Dimethindene | Histamine H1 | Functional Assay | Guinea-pig ileum | 9.42 | [2] |

| (S)-(+)-Dimethindene | Histamine H1 | Functional Assay | Guinea-pig ileum | 7.48 | [2] |

| (S)-(+)-Dimethindene | Muscarinic M2 | Functional Assay | Guinea-pig left atria | 7.86 | [2] |

| (S)-(+)-Dimethindene | Muscarinic M2 | Functional Assay | Rabbit vas deferens | 7.74 | [2] |

| (S)-(+)-Dimethindene | Muscarinic M1 | Functional Assay | Rabbit vas deferens | 6.83 | [2] |

| (S)-(+)-Dimethindene | Muscarinic M1 | Functional Assay | Rat duodenum | 6.36 | [2] |

| (S)-(+)-Dimethindene | Muscarinic M3 | Functional Assay | Guinea-pig ileum | 6.92 | [2] |

| (S)-(+)-Dimethindene | Muscarinic M3 | Functional Assay | Guinea-pig trachea | 6.96 | [2] |

| Enantiomer | Receptor | Assay Type | Species/Cell Line | pKi | Reference |

| (S)-(+)-Dimethindene | Muscarinic M2 | Radioligand Binding | Rat heart | 7.78 | [2] |

| (S)-(+)-Dimethindene | Muscarinic M1 | Radioligand Binding | Human neuroblastoma NB-OF 1 cells | 7.08 | [2] |

| (S)-(+)-Dimethindene | Muscarinic M3 | Radioligand Binding | Rat pancreas | 6.70 | [2] |

| (S)-(+)-Dimethindene | Muscarinic M4 | Radioligand Binding | Rat striatum | 7.00 | [2] |

Signaling Pathways

Histamine H1 Receptor Signaling Cascade and its Inhibition by (R)-(-)-Dimethindene

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[3][4][5] Upon histamine binding, a conformational change in the receptor activates Gq/11, leading to the dissociation of its α and βγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][6]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3][4] The elevated intracellular Ca2+ levels, in concert with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction and increased vascular permeability.[3][6]

(R)-(-)-Dimethindene, by competitively antagonizing the H1 receptor, prevents the initiation of this signaling cascade, thereby mitigating the downstream effects of histamine.

Key Experimental Protocols

The pharmacological profile of (R)-(-)-Dimethindene has been elucidated through a series of well-established in vitro and in vivo experimental models.

Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293T cells) are isolated.[7][8]

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [3H]mepyramine) and varying concentrations of the unlabeled test compound ((R)-(-)-Dimethindene).[7][8]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[7]

Functional Assay on Isolated Guinea-Pig Ileum (Schild Analysis)

This ex vivo assay determines the potency and nature of antagonism of a compound.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.[9][10]

-

Agonist Dose-Response: A cumulative concentration-response curve to histamine is established to determine the EC50 (the concentration of histamine that produces 50% of the maximal contraction).[10]

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of (R)-(-)-Dimethindene for a specific period.

-

Shifted Dose-Response: A new histamine concentration-response curve is generated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the dose-response curve is quantified by the dose ratio. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.[9]

In Vivo Histamine-Induced Wheal and Flare Test

This human clinical model assesses the in vivo antihistaminic activity of a drug.

Methodology:

-

Subject Enrollment: Healthy volunteers are enrolled in a double-blind, placebo-controlled study.[11][12]

-

Drug Administration: Subjects receive either (R)-(-)-Dimethindene maleate or a placebo.[11][12]

-

Histamine Challenge: At specific time points after drug administration, a fixed amount of histamine is injected intradermally into the forearm.[11][12]

-

Measurement: The areas of the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured at set intervals.[11][12]

-

Data Analysis: The inhibition of the wheal and flare response by the active drug compared to placebo is calculated to determine the onset and duration of antihistaminic effect.[11]

Conclusion

References

- 1. hmdb.ca [hmdb.ca]

- 2. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PathWhiz [pathbank.org]

- 4. SMPDB [smpdb.ca]

- 5. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways [mdpi.com]

- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-Dimethindene Maleate: A Technical Examination of its Histamine H1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the histamine H1 receptor binding affinity of the (R)-(+)-enantiomer of Dimethindene maleate. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway to offer a comprehensive resource for researchers in pharmacology and drug development.

Dimethindene is a first-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor. It is used clinically as a racemic mixture. However, pharmacological activity is stereoselective, with one enantiomer exhibiting significantly higher affinity for the H1 receptor. This document focuses on the binding characteristics of the less active (R)-(+)-enantiomer.

Quantitative Binding Affinity Data

The binding affinity of dimethindene enantiomers for the histamine H1 receptor has been determined through functional assays and radioligand binding studies. The data clearly indicates a significant difference in potency between the two isomers.

| Compound | Parameter | Value | Species/Tissue |

| (R)-(+)-Dimethindene | pA2 | 7.7 | Guinea-pig ileum |

| (-)-Dimethindene | pA2 | ~9.3 | Guinea-pig ileum |

| Dimethindene Maleate (racemate) | pA2 | 9.3 | Guinea-pig ileum |

| Dimethindene Maleate (racemate) | Ki | 1.5 nM | Guinea-pig cerebral cortex |

Note: Some literature refers to the more active enantiomer as (R)-(-)-Dimethindene. There appears to be a discrepancy in the literature regarding the absolute configuration corresponding to the (+) and (-) optical rotation. However, it is consistently reported that the dextrorotatory (+) enantiomer is significantly less potent at the histamine H1 receptor. One study found the (+) isomer to be approximately 30 times less potent than the (-) isomer[1].

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The receptor is primarily coupled to the Gq/11 family of G-proteins. Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). This pathway ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

Experimental Protocols

The determination of histamine H1 receptor binding affinity is typically achieved through radioligand binding assays. A standard protocol for a competitive binding assay is detailed below.

Radioligand Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., (R)-(+)-Dimethindene maleate) for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Radioligand: [3H]-Mepyramine (a potent H1 antagonist)

-

Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., guinea-pig cerebral cortex, or cell lines like HEK293 or CHO stably expressing the human H1 receptor).

-

Test Compound: this compound, dissolved to various concentrations.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mianserin or unlabeled Mepyramine) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine to reduce non-specific binding).

-

Scintillation Counter and Scintillation Fluid.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation, [3H]-Mepyramine, and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]-Mepyramine, and a high concentration of a non-labeled H1 antagonist.

-

Competition Binding: Membrane preparation, [3H]-Mepyramine, and varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

This comprehensive guide provides essential data and methodologies for researchers investigating the interaction of this compound with the histamine H1 receptor. The provided information facilitates a deeper understanding of its pharmacological profile and serves as a foundation for further research and development.

References

A Technical Guide to the Stereoselective Activity of Dimethindene Maleate

Executive Summary

Dimethindene maleate is a first-generation antihistamine recognized for its efficacy as an H1 receptor antagonist. It is commercially available as a racemic mixture, comprising equal parts of two stereoisomers. This technical guide delves into the distinct pharmacological profiles of the (R)-(-)-dimethindene and (S)-(+)-dimethindene enantiomers. A critical finding is the pronounced stereoselectivity of their biological actions: the desired antihistaminic activity is almost exclusively attributable to the (R)-(-)-enantiomer, while the (S)-(+)-enantiomer is responsible for the drug's anticholinergic effects, demonstrating potent and selective antagonism at M2 muscarinic receptors. This document provides a comprehensive overview of their receptor affinities, mechanisms of action, and the experimental methodologies used for their characterization, offering valuable insights for researchers and professionals in drug development.

Introduction

Dimethindene is an established first-generation H1 antihistamine used orally and topically for the symptomatic relief of allergic conditions such as hay fever and for the treatment of pruritus associated with skin irritations like insect bites.[1][2] Like many pharmaceuticals, dimethindene possesses a chiral center, meaning it exists as two non-superimposable mirror-image stereoisomers, or enantiomers.[3][4] The commercially available drug is a racemic mixture of these enantiomers.[1][5]

In pharmacology, it is a well-established principle that stereoisomers of a drug can exhibit significantly different activities. Often, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or contribute to undesirable side effects.[3] Understanding this stereoselectivity is crucial for optimizing drug efficacy and safety. This whitepaper provides a detailed examination of the distinct pharmacological activities of the (R)-(-)-dimethindene and (S)-(+)-dimethindene enantiomers, summarizing quantitative data, outlining key experimental protocols, and visualizing the relevant biological pathways.

Stereoselective Pharmacodynamics

The primary therapeutic action of dimethindene and its characteristic side effects are segregated between its two enantiomers. The antihistaminic effects are mediated by the (R)-(-)-enantiomer, while the anticholinergic properties are attributed to the (S)-(+)-enantiomer.

Histamine H1 Receptor Antagonism

The antihistaminic activity of dimethindene resides almost entirely in the (R)-(-)-enantiomer , which is the eutomer for the histamine H1 receptor.[5][6] This enantiomer demonstrates high affinity and potent antagonism at the H1 receptor. In contrast, the (S)-(+)-enantiomer is approximately 30 times less potent.[7] Studies on the guinea-pig ileum have shown that the (R)-(-)-isomer exhibits a potent, non-competitive H1 histamine antagonist effect, which may contribute to its prolonged duration of action.[7] The sedative effects commonly associated with first-generation antihistamines are also linked to the enantiomers with high H1 receptor affinity, implicating the (R)-(-)-isomer in the central nervous system effects of dimethindene.[8][9]

Table 1: Comparative Histamine H1 Receptor Activity of Dimethindene Stereoisomers

| Compound | Activity Metric (pA₂) | Binding Affinity (Ki) | Potency Reference |

|---|---|---|---|

| (R)-(-)-Dimethindene | 9.42[6] | - | Eutomer for H1 antagonism[6] |

| (S)-(+)-Dimethindene | 7.48[6] | - | ~30-fold less potent than (R)-isomer[7] |

| Racemic Dimethindene | 9.3 - 9.33[7][10] | 1.5 nM[11] | Potent H1 antagonist[7] |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Muscarinic Receptor Antagonism

The anticholinergic activity of dimethindene is primarily associated with the (S)-(+)-enantiomer . This isomer is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor, with lower affinity for M1, M3, and M4 subtypes.[5][6] The (S)-(+)-enantiomer can be up to 41 times more potent than the (R)-(-)-enantiomer in muscarinic functional assays, making it a useful research tool for investigating muscarinic receptor heterogeneity.[6]

Table 2: Muscarinic Receptor Subtype Affinity of (S)-(+)-Dimethindene

| Receptor Subtype | Activity Metric (pA₂) | Binding Affinity (pKi) |

|---|---|---|

| M1 | 6.36 - 6.83[6] | 7.08[6] |

| M2 | 7.74 - 7.86[6] | 7.78[6] |

| M3 | 6.92 - 6.96[6] | 6.70[6] |

| M4 | - | 7.00[6] |

pKi is the negative logarithm of the inhibition constant (Ki).

Other Receptor Interactions

Binding studies with racemic dimethindene maleate have shown that its affinity for other receptors, such as serotonin (5-HT) receptors, is significantly lower than its affinity for H1 and muscarinic receptors.[10][11]

Table 3: Receptor Binding Affinity of Racemic Dimethindene Maleate

| Receptor Target | Binding Affinity (Ki) |

|---|---|

| Histamine H1 | 1.5 nM[11] |

| Muscarinic M1 | 64 nM[11] |

| Serotonin 5-HT₂ₐ | 2,400 nM[11] |

Signaling Pathways

Histamine H1 Receptor Signaling Cascade

The histamine H1 receptor (H1R) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[12] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[12][13] Concurrently, DAG activates protein kinase C (PKC).[12][13] This cascade ultimately leads to the activation of pro-inflammatory transcription factors, such as NF-κB, and the production of inflammatory cytokines, mediating the classic allergic response.[13]

Mechanism of Action of (R)-(-)-Dimethindene

(R)-(-)-Dimethindene functions as a competitive antagonist or inverse agonist at the H1 receptor.[14] It binds to the receptor, preventing histamine from binding and initiating the downstream signaling cascade. This blockade inhibits the release of intracellular calcium and the activation of PKC, thereby preventing the cellular responses that lead to allergic symptoms.

Key Experimental Protocols

The characterization of dimethindene's stereoisomer activity relies on a combination of in vitro and in vivo experimental models.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

This classic bioassay is used to determine the potency of H1 and muscarinic receptor antagonists.[6][7] A section of the guinea pig ileum, which contains smooth muscle rich in H1 and muscarinic receptors, is isolated and mounted in an organ bath. The tissue's contraction is measured in response to an agonist (e.g., histamine for H1, carbachol for muscarinic receptors). The experiment is then repeated in the presence of increasing concentrations of the antagonist (dimethindene isomers) to quantify its ability to inhibit the agonist-induced contraction and to calculate the pA₂ value.[7]

Receptor Binding Assays

Receptor binding assays are used to directly measure the affinity of a ligand for a receptor.[10] These experiments typically involve incubating a preparation of cell membranes containing the receptor of interest (e.g., from guinea-pig cerebral cortex) with a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]mepyramine for H1).[10] The unlabeled drug (dimethindene isomers) is added in increasing concentrations to compete with and displace the radioligand. The concentration of the drug that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated.

In Vivo Assessment: Histamine-Induced Wheal and Flare

To assess peripheral antihistamine activity in humans, a histamine-induced wheal and flare test is commonly employed.[15][16] A small, fixed amount of histamine is injected intracutaneously into the skin of volunteers, producing a localized swelling (wheal) and surrounding redness (flare). The size of this reaction is measured. Following oral administration of the antihistamine, the histamine challenge is repeated at various time points. The reduction in the size of the wheal and flare compared to placebo is a direct measure of the drug's in vivo H1 receptor blocking activity.[15][16]

Conclusion

The pharmacological activity of dimethindene maleate is highly stereospecific. The (R)-(-)-enantiomer is the eutomer for H1 receptor antagonism and is responsible for the drug's therapeutic antihistaminic effects as well as its sedative properties. Conversely, the (S)-(+)-enantiomer is the eutomer for muscarinic receptor antagonism, with a notable selectivity for the M2 subtype.

This clear separation of activities has significant implications for drug development and research. The (S)-(+)-enantiomer stands out as a valuable pharmacological tool for studying the function and heterogeneity of M2 muscarinic receptors.[6] While developing a single-enantiomer (R)-(-)-dimethindene drug could theoretically eliminate the anticholinergic side effects, its utility would still be limited by the sedation characteristic of first-generation H1 antagonists. This detailed understanding underscores the importance of stereochemical considerations in pharmacology, guiding the development of more selective and effective therapeutic agents.

References

- 1. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimetindene - Wikipedia [en.wikipedia.org]

- 3. biomedgrid.com [biomedgrid.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Effect-kinetic characterization of dimethindene maleate following oral administration (Fenistil, Tropfen) - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-Dimethindene maleate physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of (R)-(+)-Dimethindene Maleate

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document delves into quantitative data, experimental methodologies, and relevant biological pathways to offer a thorough understanding of this compound.

Introduction

Dimethindene is a first-generation antihistamine and anticholinergic agent.[1][2] It functions as a selective histamine H1 receptor antagonist, blocking the action of endogenous histamine to provide relief from allergic reactions.[2] It is used orally and topically to treat pruritus (itching), urticaria, seasonal rhinitis, and other allergic conditions.[1][3] Dimethindene exists as a racemic mixture; the (R)-(-)-enantiomer is primarily responsible for the histamine H1 receptor binding activity, while the (S)-(+)-enantiomer is a potent M2-selective muscarinic receptor antagonist.[1][2] This guide focuses on the maleate salt form of the (R)-(+)-enantiomer.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various biological and chemical systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₈N₂O₄ (C₂₀H₂₄N₂ · C₄H₄O₄) | [4][5][6] |

| Molecular Weight | 408.49 g/mol | [5][7] |

| Appearance | Solid, Off-white to light yellow powder | [5][7] |

| Melting Point | 158 °C (for racemic dimethindene) | [1][2] |

| Solubility | Water: 2 mg/mL[5] DMSO: 20 mg/mL[5], 100 mg/mL (with ultrasonic)[7] Methanol: Slightly Soluble (0.1-1 mg/ml)[6] | [5][6][7] |

| pKa (Strongest Basic) | 9.7 (Predicted) | [8] |

| logP | 4.03 (Predicted) | [2][8] |

| CAS Number | 136152-64-2 | [7] |

Signaling Pathway

(R)-(+)-Dimethindene primarily exerts its therapeutic effects by acting as an antagonist at the histamine H1 receptor. This action inhibits the downstream signaling cascade typically initiated by histamine binding, which is central to the manifestation of allergic symptoms.

Caption: Histamine H1 Receptor Antagonism by this compound.

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Standardized protocols ensure data accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.[9][10][11]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2.5-3.5 mm.[10][12]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[10] The assembly is immersed in a heat-transfer fluid (like liquid paraffin) or situated within the apparatus's oven.[10]

-

Heating: The temperature is raised at a controlled rate, typically around 1°C per minute, especially when approaching the expected melting point.[12]

-

Observation: The temperature at which the substance first begins to liquefy (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded.[12] The range between these two temperatures constitutes the melting range. A narrow range is indicative of high purity.[9]

Caption: Workflow for Melting Point Determination via the Capillary Method.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of a compound's thermodynamic solubility limit in a given solvent.[13]

Methodology:

-

System Preparation: An excess amount of this compound is added to a flask containing a specific volume of the aqueous medium (e.g., phosphate buffer at pH 7.4).[13][14] For biopharmaceutics classification, solubility is tested across a pH range of 1.2–6.8 at 37 ± 1 °C.[13]

-

Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: The suspension is allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

-

Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[13]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[15][16]

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often water or a co-solvent system) to create a solution of known concentration (e.g., 1mM).[15] The ionic strength of the solution is kept constant using an inert salt like KCl.[15]

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[16]

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.[16]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[16][17]

LogP Determination (Shake-Flask Method)

The partition coefficient (P) or its logarithm (logP) quantifies the lipophilicity of a compound, which is critical for predicting its membrane permeability and overall ADME properties.[18][19]

Methodology:

-

Phase Preparation: Two immiscible solvents, typically n-octanol and water (or a buffer like PBS at pH 7.4), are pre-saturated with each other by vigorous mixing followed by separation.[14]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with a specific volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.[14]

-

Phase Separation: The two phases are carefully separated after the emulsion has cleared.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).[14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[18][19]

References

- 1. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Dimetindene Maleate? [synapse.patsnap.com]

- 4. Dimethindene Maleate | C24H28N2O4 | CID 5282414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-Dimethindene maleate = 98 HPLC 136152-65-3 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. hmdb.ca [hmdb.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. davjalandhar.com [davjalandhar.com]

- 11. nano-lab.com.tr [nano-lab.com.tr]

- 12. thinksrs.com [thinksrs.com]

- 13. who.int [who.int]

- 14. agilent.com [agilent.com]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. acdlabs.com [acdlabs.com]

(R)-(+)-Dimethindene Maleate: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological properties of (R)-(+)-Dimethindene maleate, a potent first-generation histamine H1 receptor antagonist. The document details the historical context of its development, outlines both racemic and enantioselective synthetic routes with experimental protocols, and presents a comprehensive analysis of the differential bioactivity of its enantiomers. Quantitative data on receptor binding affinities are summarized, and key signaling pathways are visualized. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Historical Context

Dimethindene was first patented in 1958 by Ciba Pharmaceutical Products, Inc., and introduced for medical use in 1960 under the brand name Fenistil.[1][2] It emerged during a period of significant research and development in the field of antihistamines. As a first-generation antihistamine, it was developed to alleviate the symptoms of allergic reactions. Dimethindene is an atypical first-generation H1 antagonist as it only minimally crosses the blood-brain barrier.[2] It is a chiral molecule and has been marketed as a racemic mixture of its (R) and (S) enantiomers.[1][3]

Subsequent research revealed that the antihistaminic activity of dimethindene resides almost exclusively in the (R)-(-)-enantiomer, which is the eutomer for histamine H1 receptor binding.[3] Conversely, the (S)-(+)-enantiomer was found to be a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[3] This discovery of the differential pharmacological profiles of its enantiomers has been a key aspect of its scientific history.

Pharmacological Profile of Enantiomers

(R)-(+)-Dimethindene is a selective and potent antagonist of the histamine H1 receptor, which is responsible for its therapeutic effects in the treatment of allergic conditions such as urticaria, hay fever, and pruritus.[1][3] The (S)-(-)-enantiomer, on the other hand, exhibits significantly lower affinity for the H1 receptor but is a potent antagonist of the M2 muscarinic receptor, with lower affinity for M1, M3, and M4 muscarinic receptors.[3]

Quantitative Pharmacological Data

The receptor binding affinities of the enantiomers of dimethindene are summarized in the table below.

| Enantiomer | Receptor | Affinity (pKi/pA2) | Reference |

| (R)-(-)-Dimethindene | Histamine H1 | 9.42 (pA2) | [2] |

| (S)-(+)-Dimethindene | Histamine H1 | 7.48 (pA2) | [2] |

| (S)-(+)-Dimethindene | Muscarinic M1 | 7.08 (pKi) | [2] |

| (S)-(+)-Dimethindene | Muscarinic M2 | 7.78 (pKi) | [2] |

| (S)-(+)-Dimethindene | Muscarinic M3 | 6.70 (pKi) | [2] |

| (S)-(+)-Dimethindene | Muscarinic M4 | 7.00 (pKi) | [2] |

Signaling Pathways

Dimethindene, as a histamine H1 receptor antagonist, blocks the downstream signaling cascade initiated by histamine binding. This primarily involves the inhibition of the Gq/11 protein-coupled pathway, which prevents the activation of phospholipase C and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a reduction in intracellular calcium levels and the physiological effects of histamine.

Caption: Signaling pathway of the histamine H1 receptor and its antagonism by (R)-(+)-Dimethindene.

Synthesis of this compound

The synthesis of (R)-(+)-Dimethindene can be approached through two main strategies: the synthesis of the racemate followed by chiral resolution, or a direct asymmetric synthesis.

Racemic Synthesis of Dimethindene

The industrial synthesis of racemic dimethindene is a multi-step process. A modern, greener synthetic approach has also been developed to improve the overall yield and reduce the environmental impact.

This protocol describes a more environmentally friendly synthesis route.

Step 1: Synthesis of 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic acid diethyl ester To a refluxing suspension of sodium hydride (NaH) in an eco-friendly solvent such as 2-methyltetrahydrofuran (2-MeTHF), 2-benzylmalonic acid diethyl ester is added dropwise. After refluxing, 2-chloro-N,N-dimethylethan-1-amine is added, and the mixture is refluxed for several hours. The product is then extracted.

Step 2: Saponification to 2-Benzyl-2-[2-(dimethylamino)ethyl]malonic acid The ester from the previous step is saponified using an aqueous solution of sodium hydroxide (NaOH) in a mixture of ethanol and water under reflux to yield the corresponding dicarboxylic acid.

Step 3: Intramolecular Friedel-Crafts Acylation The amino diacid is cyclized using polyphosphoric acid (PPA) with heating to form the indanone derivative, 2-[2-(Dimethylamino)ethyl]indan-1-one.

Step 4: Synthesis of Racemic Dimethindene To a solution of 2-ethylpyridine in 2-MeTHF at room temperature under a nitrogen atmosphere, n-butyllithium (n-BuLi) is added. The resulting solution is then treated with the indanone derivative from the previous step. The reaction mixture is stirred overnight, and after an acidic workup and reflux, racemic dimethindene is obtained.

Caption: Workflow for the racemic synthesis of Dimethindene.

Chiral Resolution of Racemic Dimethindene

The separation of the enantiomers of dimethindene can be achieved by classical resolution using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.

Step 1: Formation of Diastereomeric Salts Racemic dimethindene is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of (+)-tartaric acid, also dissolved in the same solvent, is added to the solution. The mixture is stirred to allow for the formation of the diastereomeric tartrate salts.

Step 2: Fractional Crystallization The solution is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt, which is typically the salt of one of the dimethindene enantiomers with (+)-tartaric acid. The crystals are then collected by filtration. The process may be repeated to improve the diastereomeric purity.

Step 3: Liberation of the Enantiomer The separated diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to neutralize the tartaric acid and liberate the free base of the single enantiomer of dimethindene. The enantiomer is then extracted with an organic solvent and purified.

Asymmetric Synthesis of (R)-(+)-Dimethindene

While a specific, detailed industrial-scale asymmetric synthesis for (R)-(+)-Dimethindene is not widely published, methods for the enantioselective synthesis of related chiral 1-aminoindene and 2,3-disubstituted indanone derivatives have been developed and could potentially be adapted. These methods often employ chiral catalysts or auxiliaries.

A plausible approach would involve the asymmetric reduction of a suitable prochiral precursor. For example, an asymmetric hydrogenation of an enamine or imine intermediate derived from 2-[2-(dimethylamino)ethyl]indan-1-one, using a chiral rhodium or iridium catalyst, could stereoselectively introduce the chiral center. Further elaboration would then lead to the desired (R)-enantiomer.

Conclusion

This compound is a well-established antihistamine with a rich history of discovery and chemical development. Understanding the distinct pharmacological profiles of its enantiomers is crucial for appreciating its therapeutic action and potential side effects. The synthetic routes outlined in this guide, from traditional racemic synthesis and resolution to the prospects of modern asymmetric synthesis, provide a comprehensive overview for researchers in the field. The continued exploration of more efficient and stereoselective synthetic methods will be of significant interest for the pharmaceutical industry.

References

The Stereochemical Dichotomy of Dimethindene: An In-Depth Technical Guide to the Differential Activity of its (R)-(+)- and (S)-(-)-Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethindene, a first-generation antihistamine, is a chiral molecule that exists as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. While the racemate is used clinically, the individual enantiomers exhibit distinct pharmacological profiles, a crucial consideration in drug development and optimization. This technical guide provides a comprehensive analysis of the differential activity of (R)-(+)-dimethindene maleate and its (S)-(-)-enantiomer. It delves into their binding affinities at histamine H1 and muscarinic receptors, functional potencies, and the underlying experimental methodologies. This document aims to serve as a detailed resource for researchers and scientists in pharmacology and medicinal chemistry, offering insights into the stereospecific interactions of dimethindene with its biological targets.

Introduction

Dimethindene is a well-established H1-antihistamine used for the symptomatic relief of allergic reactions.[1] As a chiral compound, its therapeutic actions and side-effect profile are a composite of the activities of its two enantiomers. It is now well-recognized that the pharmacological and toxicological properties of chiral drugs can reside in one enantiomer, be shared between them, or even differ significantly. Understanding the stereospecific activity of dimethindene is paramount for a complete pharmacological characterization and for potential development of single-enantiomer therapeutics with improved efficacy and safety profiles. This guide provides a detailed examination of the distinct activities of the (R)-(+)- and (S)-(-)-enantiomers of dimethindene.

Comparative Pharmacodynamics: Data Presentation

The differential activity of the dimethindene enantiomers is most pronounced in their interactions with histamine H1 receptors and muscarinic acetylcholine receptors. The following tables summarize the quantitative data from various in vitro studies, highlighting the stereoselectivity of these interactions.

Table 1: Histamine H1 Receptor Binding Affinity and Functional Potency

| Enantiomer | Receptor Binding Affinity (pKi) | Functional Antagonism (pA2) |

| (R)-(-)-Dimethindene | High | 9.42 |

| (S)-(+)-Dimethindene | Low | 7.48 |

Data compiled from studies on guinea-pig ileum.

Table 2: Muscarinic Receptor Subtype Binding Affinity and Functional Potency

| Enantiomer | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M2 Receptor (pA2) | M3 Receptor (pA2) |

| (R)-(-)-Dimethindene | Lower Affinity | Lower Affinity | Lower Affinity | Lower Affinity | Lower Potency | Lower Potency |

| (S)-(+)-Dimethindene | 7.08 | 7.78 | 6.70 | 7.00 | 7.86 / 7.74 | 6.92 / 6.96 |

Data compiled from radioligand binding studies in various tissues and functional assays on guinea-pig atria and ileum.[2]

The data clearly indicates that the (R)-(-)-enantiomer is the eutomer for histamine H1 receptor antagonism, exhibiting significantly higher affinity and potency.[2] Conversely, the (S)-(+)-enantiomer is a potent and selective antagonist at the muscarinic M2 receptor.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the data presentation.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a ligand for a specific receptor.

-

Radioligand: [3H]mepyramine

-

Tissue Preparation: Membranes from guinea-pig cerebral cortex or other tissues expressing H1 receptors are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membrane preparations are incubated with a fixed concentration of [3H]mepyramine and varying concentrations of the test compounds ((R)- and (S)-dimethindene). Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 1 µM mianserin).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS)

-

Tissue Preparation: Membranes from tissues rich in M2 receptors, such as rat heart, are prepared as described for the H1 receptor assay.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Incubation: Similar to the H1 receptor assay, membranes are incubated with [3H]NMS and varying concentrations of the dimethindene enantiomers. Non-specific binding is determined using a high concentration of an unlabeled muscarinic antagonist (e.g., 1 µM atropine).

-

Separation and Detection: As described for the H1 receptor assay.

-

Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Ileum Contraction

This ex vivo functional assay measures the ability of an antagonist to inhibit the contraction of smooth muscle induced by an agonist.

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Apparatus: The tissue is connected to an isometric force transducer to record contractions.

-

Procedure:

-

A cumulative concentration-response curve to histamine (agonist) is established.

-

The tissue is then incubated with a fixed concentration of the antagonist ((R)- or (S)-dimethindene) for a predetermined period.

-

A second concentration-response curve to histamine is generated in the presence of the antagonist.

-

-

Data Analysis: The pA2 value, a measure of the antagonist's potency, is determined using a Schild plot. The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for different antagonist concentrations. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the activity of dimethindene enantiomers.

Caption: Histamine H1 Receptor Signaling Cascade.

References

(R)-(+)-Dimethindene Maleate: A Comprehensive Technical Guide

CAS Number: 136152-64-2

Chemical Name: (R)-N,N-Dimethyl-2-(3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethan-1-amine maleate

This technical guide provides an in-depth overview of the research and applications of (R)-(+)-Dimethindene maleate, a potent and selective histamine H1 receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is the dextrorotatory enantiomer of dimethindene, an antihistamine of the alkylamine class. While the provided CAS number refers to the (R)-(+)-isomer, pharmacological activity studies have demonstrated that the antihistaminic effects are primarily attributed to the (R)-(-)-enantiomer.[1] This document will focus on the pharmacologically active (R)-enantiomer.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂ · C₄H₄O₄ | [2] |

| Molecular Weight | 408.49 g/mol | [2] |

| Stereochemistry | (R)-enantiomer is the eutomer for histamine H1 receptor binding. | [3] |

Mechanism of Action and Signaling Pathway

(R)-Dimethindene exerts its pharmacological effects primarily through competitive antagonism of the histamine H1 receptor.[3] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cell types, initiating a signaling cascade that leads to the characteristic symptoms of allergy. By blocking this interaction, (R)-Dimethindene effectively mitigates these effects.

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, resulting in symptoms like bronchoconstriction, edema, and pruritus.[4] (R)-Dimethindene, by competitively inhibiting the initial binding of histamine, prevents the initiation of this signaling pathway.

Synthesis

The synthesis of dimethindene is typically achieved as a racemic mixture. A stereoselective synthesis or chiral resolution is required to obtain the pharmacologically active (R)-enantiomer. A general synthetic approach for racemic dimethindene is outlined below, which can be followed by chiral separation techniques.[5][6][7][8]

Pharmacological Data

The antihistaminic activity of dimethindene resides predominantly in the (R)-enantiomer. The following table summarizes key pharmacological data.

| Parameter | Value | Species/System | Reference |

| (R)-(-)-Dimethindene | |||

| pA₂ (H1 Receptor) | 9.42 | Guinea-pig ileum | [1] |

| (S)-(+)-Dimethindene | |||

| pA₂ (H1 Receptor) | 7.48 | Guinea-pig ileum | [1] |

| pA₂ (M2 Receptor) | 7.86 | Guinea-pig left atria | [1] |

| pKi (M2 Receptor) | 7.78 | [1] | |

| pA₂ (M1 Receptor) | 6.83 | Rabbit vas deferens | [1] |

| pKi (M1 Receptor) | 7.08 | [1] | |

| pA₂ (M3 Receptor) | 6.92 | Guinea-pig ileum | [1] |

| pKi (M3 Receptor) | 6.70 | [1] | |

| pKi (M4 Receptor) | 7.00 | [1] |

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for H1 receptors.[9][10][11]

Objective: To determine the binding affinity of (R)-Dimethindene for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

-

Test Compound: (R)-Dimethindene maleate.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-mepyramine (near its Kd value), and varying concentrations of (R)-Dimethindene. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the (R)-Dimethindene concentration. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

This protocol is a general model for assessing the in vivo efficacy of antihistamines.[12][13][14][15][16]

Objective: To evaluate the protective effect of (R)-Dimethindene against histamine-induced bronchoconstriction in guinea pigs.

Materials:

-

Male Hartley guinea pigs.

-

(R)-Dimethindene maleate solution.

-

Histamine dihydrochloride solution.

-

Anesthetic (e.g., urethane).

-

Ventilator.

-

Pressure transducer to measure pulmonary inflation pressure.

-

Intravenous or aerosol delivery system.

Procedure:

-

Animal Preparation: Anesthetize the guinea pigs and cannulate the trachea for artificial ventilation. Monitor respiratory parameters, such as pulmonary inflation pressure.

-

Drug Administration: Administer (R)-Dimethindene maleate intravenously or orally at various doses. A control group should receive the vehicle.

-

Histamine Challenge: After a predetermined time for drug absorption, challenge the animals with an intravenous injection or aerosol of histamine at a concentration known to induce a significant bronchoconstrictor response.

-

Measurement: Continuously record the pulmonary inflation pressure. The increase in pressure is indicative of the degree of bronchoconstriction.

-

Data Analysis: Compare the increase in pulmonary inflation pressure in the (R)-Dimethindene-treated groups to the control group. Calculate the percentage of inhibition of the histamine-induced bronchoconstriction for each dose of the test compound. Determine the ED₅₀ value, the dose that causes 50% inhibition.

Histamine-Induced Wheal and Flare Test in Humans

This is a standard clinical method to assess the in vivo activity of antihistamines.[17][18][19][20][21]

Objective: To measure the ability of topically or orally administered (R)-Dimethindene to inhibit the cutaneous vascular response to intradermal histamine.

Materials:

-

Human volunteers.

-

(R)-Dimethindene maleate (oral formulation or topical gel).

-

Histamine phosphate solution for intradermal injection.

-

Saline solution (negative control).

-

Ruler or digital imaging system for measuring wheal and flare areas.

Procedure:

-

Baseline Measurement: Mark test sites on the volar aspect of the forearm.

-

Drug Administration: Administer (R)-Dimethindene or placebo according to the study design (e.g., oral administration a specific time before the test, or topical application to the test sites).

-

Histamine Injection: At a specified time after drug administration, inject a fixed volume of histamine solution intradermally to induce a wheal and flare response. Inject saline as a negative control.

-

Measurement: After a set time (typically 15-20 minutes), measure the diameter of the wheal (edema) and the surrounding flare (erythema). The area can be calculated from these measurements.

-

Data Analysis: Compare the mean wheal and flare areas in the (R)-Dimethindene-treated sites/subjects with those of the placebo. Calculate the percentage of inhibition.

Conclusion

(R)-Dimethindene is a potent and selective histamine H1 receptor antagonist, with its antihistaminic activity residing in the (R)-enantiomer. Its mechanism of action involves the competitive blockade of the H1 receptor, thereby inhibiting the downstream signaling cascade responsible for allergic symptoms. The provided experimental protocols for in vitro receptor binding and in vivo efficacy studies serve as a foundation for further research and development of this compound and its analogs for the treatment of allergic conditions. The synthesis of the racemic compound followed by chiral resolution remains a viable route to obtain the active enantiomer for research and pharmaceutical applications.

References

- 1. The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-Dimethindene Maleate | CAS No- 136152-64-2 | Simson Pharma Limited [simsonpharma.com]

- 3. (+-)-Dimethindene | C20H24N2 | CID 21855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigation of mechanisms of the flare and wheal reactions in human skin by band method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Allergic Rhinitis—Current Approaches to Skin and In Vitro Testing | Ento Key [entokey.com]

- 19. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of the wheal-and-flare reactions that follow the intradermal injection of histamine and morphine in adults with recurrent, unexplained anaphylaxis and systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (R)-(+)-Dimethindene Maleate in vitro Histamine Release Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Dimethindene maleate is one of the enantiomers of the first-generation H1 histamine antagonist, dimethindene. While the antihistaminic activity of the racemic mixture and the (S)-(-)-enantiomer is well-documented, the specific effects of the (R)-(+)-enantiomer on histamine release from mast cells are of interest for a comprehensive understanding of its pharmacological profile. These application notes provide a detailed protocol for an in vitro histamine release assay using the rat basophilic leukemia (RBL-2H3) cell line to evaluate the inhibitory potential of this compound on IgE-mediated mast cell degranulation.

Dimethindene primarily acts by competitively blocking histamine H1 receptors.[1] The (R)-enantiomer is reported to be approximately 30 times less potent in binding to the H1 receptor compared to the (S)-enantiomer.[1] However, studies have indicated that both the (+) and (-) isomers of dimethindene maleate exhibit a comparable, dose-dependent inhibition of anti-IgE-induced histamine release from rat peritoneal mast cells.[2] This suggests that at higher concentrations, this compound may have a direct inhibitory effect on the mast cell degranulation process, independent of its H1 receptor antagonism.

Data Presentation

Histamine H1 Receptor Binding Affinity

| Compound | pA2 Value | Relative Potency |

| (S)-(-)-Dimethindene | 9.3[1] | ~30x more potent than (R)-enantiomer |

| (R)-(+)-Dimethindene | 7.7[1] | - |

In vitro Inhibition of Histamine Release

| Compound | Cell Type | Stimulus | Effect |

| This compound | Rat Peritoneal Mast Cells | anti-IgE | Dose-dependent inhibition, comparable to the (S)-(-)-enantiomer[2] |

Experimental Protocols

This section outlines the detailed methodology for assessing the effect of this compound on histamine release from RBL-2H3 cells. An alternative protocol for measuring β-hexosaminidase release, a surrogate marker for degranulation, is also provided.

RBL-2H3 Cell Culture and Maintenance

Materials:

-

RBL-2H3 cell line

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture RBL-2H3 cells in T-75 flasks with EMEM supplemented with 15% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, wash the cell monolayer with sterile PBS and detach the cells using Trypsin-EDTA.

-

Resuspend the detached cells in fresh complete medium and seed into new flasks at a ratio of 1:4 to 1:8.

-

Change the culture medium every 2-3 days.

IgE-Mediated Histamine Release Assay

Materials:

-

RBL-2H3 cells

-

96-well cell culture plates

-

Anti-dinitrophenyl (DNP)-IgE

-

Dinitrophenyl-human serum albumin (DNP-HSA)

-

This compound

-

Tyrode's buffer (or other suitable buffer)

-

Triton X-100 (1% solution) for cell lysis (total histamine release)

-

Histamine ELISA kit

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

-

Sensitization: Wash the cells once with fresh medium and then sensitize them by incubating with anti-DNP-IgE (e.g., 0.5 µg/mL) for 2-4 hours at 37°C.

-

Compound Incubation: After sensitization, wash the cells twice with Tyrode's buffer. Add varying concentrations of this compound (prepared in Tyrode's buffer) to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (buffer only).

-

Stimulation: To induce degranulation, add DNP-HSA (e.g., 100 ng/mL) to the wells and incubate for 30-60 minutes at 37°C.

-

Negative Control (Spontaneous Release): Add buffer instead of DNP-HSA.

-

Positive Control (Maximal Release): Add buffer instead of the compound and stimulate with DNP-HSA.

-

Total Histamine Control: Do not stimulate with DNP-HSA. After the incubation period, lyse the cells with 1% Triton X-100.

-

-

Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant for histamine quantification.

-

Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100 Calculate the percentage inhibition of histamine release for each concentration of this compound relative to the positive control.

β-Hexosaminidase Release Assay (Alternative Protocol)

As β-hexosaminidase is co-released with histamine, its measurement can be used as an indicator of degranulation.

Materials:

-

All materials from the histamine release assay (except the ELISA kit)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

-

Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

Protocol:

-

Follow steps 1-4 of the IgE-Mediated Histamine Release Assay protocol.

-

Sample Collection: After stimulation, collect 50 µL of the supernatant from each well.

-

Enzymatic Reaction: Add 50 µL of PNAG substrate solution to each supernatant sample in a new 96-well plate. Incubate at 37°C for 60-90 minutes.

-

Stop Reaction: Stop the reaction by adding 200 µL of the stop solution.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release similarly to the histamine release calculation, using the absorbance values.

Visualizations

References

Application Notes and Protocols for (R)-(-)-Dimethindene Maleate in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Dimethindene maleate is the active enantiomer of the first-generation antihistamine, dimethindene. It functions as a potent and selective antagonist of the histamine H1 receptor. This characteristic makes it a valuable tool for in vitro studies aimed at elucidating the role of the H1 receptor in various cellular processes and for the screening and development of novel antihistaminic drugs. In contrast, its stereoisomer, (S)-(+)-dimethindene, exhibits selectivity for the M2 muscarinic acetylcholine receptor.[1] The high affinity and selectivity of (R)-(-)-dimethindene for the H1 receptor allow for the precise investigation of histamine-mediated signaling pathways in a controlled cell culture environment.

These application notes provide a detailed protocol for the use of (R)-(-)-dimethindene maleate in cell culture studies, including recommended cell lines, concentration ranges, and methodologies for assessing its antagonistic activity.

Mechanism of Action

(R)-(-)-Dimethindene maleate is a competitive antagonist of the histamine H1 receptor. The activation of the H1 receptor by histamine, a key mediator in allergic and inflammatory responses, initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the activation of downstream signaling pathways, including the NF-κB pathway, which regulates the expression of pro-inflammatory genes.

By binding to the H1 receptor, (R)-(-)-dimethindene maleate blocks the binding of histamine and thereby inhibits this entire signaling cascade. This antagonistic action prevents the cellular responses associated with H1 receptor activation, such as the release of pro-inflammatory mediators and changes in cell permeability.

Data Presentation

The following tables summarize the binding affinity and functional antagonism of dimethindene enantiomers.

Table 1: Binding Affinity of Dimethindene Enantiomers at Histamine H1 and Muscarinic M2 Receptors.

| Compound | Receptor | pA2 | pKi |

| (R)-(-)-Dimethindene | Histamine H1 | 9.42[1] | - |

| (S)-(+)-Dimethindene | Histamine H1 | 7.48[1] | - |

| (S)-(+)-Dimethindene | Muscarinic M2 | 7.86/7.74[1] | 7.78[1] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant (Ki).

Experimental Protocols

General Cell Culture and Handling

For studies involving (R)-(-)-dimethindene maleate, cell lines endogenously expressing the histamine H1 receptor or engineered to overexpress the receptor are recommended. Suitable cell lines include:

-

Human Umbilical Vein Endothelial Cells (HUVECs): Endogenously express H1 receptors.

-

A549 (Human lung carcinoma cells): Commonly used in inflammation studies.

-

HeLa (Human cervical cancer cells): Often used for studying G protein-coupled receptor signaling.

-

HEK293 (Human embryonic kidney cells): Easily transfectable for overexpression of the H1 receptor.

Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of (R)-(-)-Dimethindene Maleate Stock Solution

(R)-(-)-Dimethindene maleate is typically supplied as a solid. A stock solution can be prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mM. The stock solution should be stored at -20°C. Subsequent dilutions to the desired working concentrations should be made in cell culture medium.

Experimental Workflow for Assessing H1 Receptor Antagonism

The following diagram illustrates a general workflow for evaluating the antagonistic effect of (R)-(-)-dimethindene maleate on histamine-induced cellular responses.

Protocol 1: Calcium Imaging Assay

This assay measures the ability of (R)-(-)-dimethindene maleate to inhibit histamine-induced intracellular calcium mobilization.

Materials:

-

H1 receptor-expressing cells

-

Black, clear-bottom 96-well plates

-

Fluo-4 AM or other calcium-sensitive dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

(R)-(-)-Dimethindene maleate

-

Histamine

-

Fluorescence plate reader with automated injection

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.

-

-

Cell Washing: Remove the loading buffer and wash the cells twice with HBSS. Add 100 µL of HBSS to each well.

-

Compound Pre-incubation: Add the desired concentrations of (R)-(-)-dimethindene maleate to the wells and incubate for 15-30 minutes at room temperature. Include wells with vehicle control (e.g., DMSO).

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence for 10-20 seconds.

-

Automatically inject a solution of histamine (to a final concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Immediately begin recording the fluorescence intensity for 2-3 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the control (histamine stimulation without antagonist).

-

Plot the normalized response against the concentration of (R)-(-)-dimethindene maleate to determine the IC50 value.

-

Protocol 2: NF-κB Reporter Assay

This assay determines the effect of (R)-(-)-dimethindene maleate on histamine-induced NF-κB activation.

Materials:

-

H1 receptor-expressing cells

-

NF-κB reporter plasmid (e.g., containing a luciferase gene under the control of an NF-κB response element)

-

Transfection reagent

-

(R)-(-)-Dimethindene maleate

-

Histamine

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Cell Plating: After 24 hours, seed the transfected cells into 96-well plates.

-

Compound Treatment:

-

After another 24 hours, pre-treat the cells with various concentrations of (R)-(-)-dimethindene maleate for 1 hour.

-

Stimulate the cells with histamine (e.g., 10 µM) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-